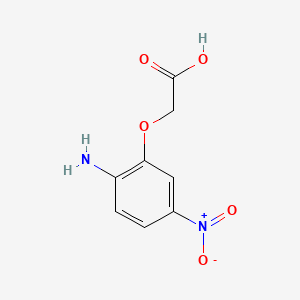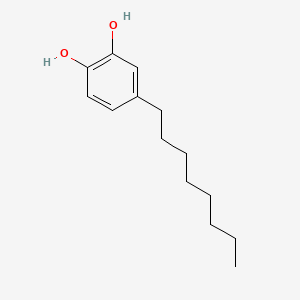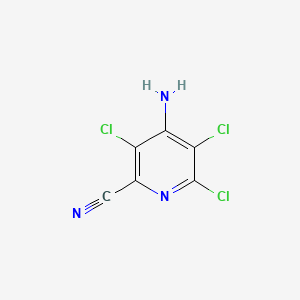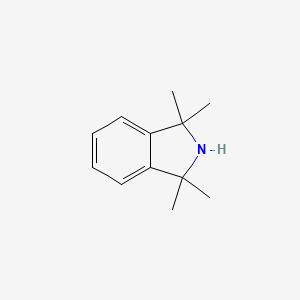
(Iodoethynyl)benzene
Overview
Description
(Iodoethynyl)benzene, also known as 1-Iodo-2-phenylacetylene or Phenylethynyl iodide, is an organic compound with the empirical formula C8H5I . It is a halogenated hydrocarbon .
Synthesis Analysis
The synthesis of this compound involves the reaction of phenylacetylene with iodine and morpholine . Another method involves the use of different iodine concentrations, temperatures, acids, and salts to adjust the selectivity for the synthesis of different alkenes .Molecular Structure Analysis
The molecular structure of this compound consists of an iodine atom bonded to an ethynyl group, which is attached to a benzene ring . The SMILES string representation of the molecule is IC#Cc1ccccc1 .Chemical Reactions Analysis
This compound is known to participate in halogen bonding (XB) reactions. In these reactions, the this compound acts as a donor, and the XB acceptor binds with its electron lone pair to the electropositive region of the XB donor .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature and has a molecular weight of 228.03 . It is non-polar and immiscible with water but readily miscible with organic solvents .Scientific Research Applications
1. Halogen Bonding in Supramolecular Materials
(Iodoethynyl)benzene derivatives, like 1,4-bisthis compound (p-BIB) and 1,3-bisthis compound (m-BIB), are instrumental in forming halogen-bonding complexes with 4-pyridine derivatives. These complexes show liquid crystalline organizations and have diverse applications in supramolecular materials due to their unique structural properties. p-BIB forms rod-like trimeric halogen-bonded complexes with high order calamitic phases, whereas m-BIB leads to bent-shaped structures displaying SmAP-like mesophases. The bond strength and the formation of these halogen bonding complexes are confirmed through techniques like FT-IR, XPS, and single crystal X-ray diffraction, supplemented by DFT calculations (González et al., 2013).
2. Halogen Bonding Dynamics in Solution
In a study focusing on the halogen bonding (XB) of this compound derivatives in solution, it was found that these compounds form stable binding complexes with quinuclidine in benzene. These complexes exhibit binding free enthalpies between -1.1 and -2.4 kcal mol(-1), indicating a strong linear free-energy relationship with the Hammett parameter σpara. The study provides insights into the binding affinity of XB acceptors in solution and reveals diverse XB packing motifs in solid state (Dumele et al., 2014).
3. Hypervalent Organoiodine Chemistry
Hypervalent iodine compounds, including this compound derivatives, have seen rapid development in organic chemistry since the early 1990s. These compounds are utilized for various selective oxidative transformations of complex organic molecules due to their useful oxidizing properties, environmental friendliness, and commercial availability. The synthetic applications cover a wide range, including iodine(III) and iodine(V) derivatives used in organic synthesis (Zhdankin & Stang, 2008).
Mechanism of Action
Target of Action
The primary target of (Iodoethynyl)benzene is the quinuclidine in benzene . Quinuclidine is a nitrogenous heterocyclic compound and acts as a Lewis base . The electron-donating entity, the XB acceptor, binds with its electron lone pair to the electropositive region of the XB donor .
Mode of Action
This compound interacts with its targets through halogen bonding (XB) . This is a noncovalent interaction of the electrophilic part of a halogen and a Lewis base . The XB acceptor binds with its electron lone pair to the electropositive region of the XB donor, corresponding to the orbital of the C-X bond, often referred to as the σ hole .
Biochemical Pathways
It’s known that halogen bonding has emerged as a reliable motif in supramolecular architectures and in catalysis by c-x activation . The interaction is also abundant in biological complexation .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature and is typically stored at -20°c . These properties may influence its bioavailability.
Result of Action
It’s known that the binding affinity of xb acceptors increases in the order pyridine < co < s < quinuclidine . This suggests that this compound may have different effects depending on the specific XB acceptor it interacts with.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the binding free enthalpies between this compound donors and quinuclidine in benzene afford a strong LFER with the Hammett parameter σpara . This suggests that the compound’s action can be influenced by the chemical environment it’s in.
Safety and Hazards
properties
IUPAC Name |
2-iodoethynylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5I/c9-7-6-8-4-2-1-3-5-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHWEKIUKSUIDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CI | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10239329 | |
| Record name | Benzene, iodoethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
932-88-7 | |
| Record name | (2-Iodoethynyl)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=932-88-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, iodoethynyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000932887 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, (iodoethynyl)- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221299 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, iodoethynyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10239329 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Iodoethynyl)benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (Iodoethynyl)benzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QXP6K6ZQ2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

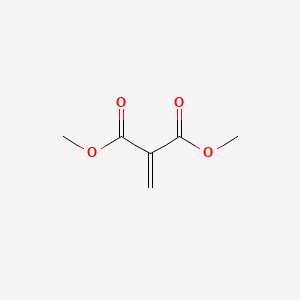
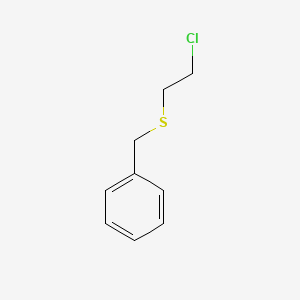

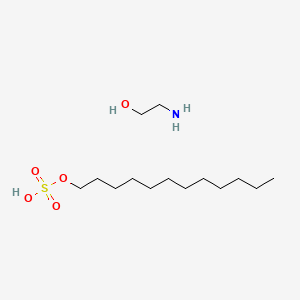
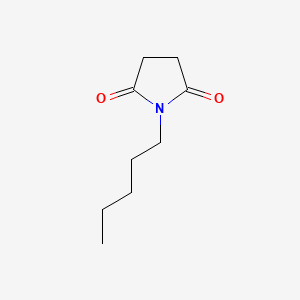
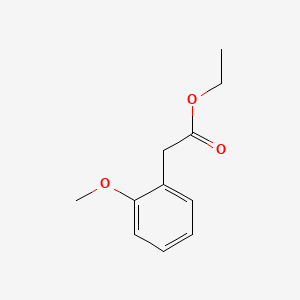
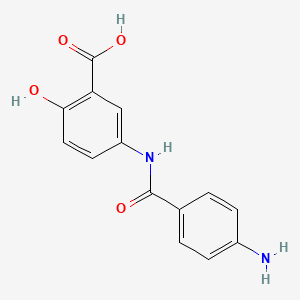
![2-Naphthalenesulfonic acid, 7-[(4-amino-3-methylbenzoyl)amino]-4-hydroxy-](/img/structure/B1606122.png)
![Benzenamine, N,N-diethyl-4-[(2-methoxy-4-nitrophenyl)azo]-](/img/structure/B1606123.png)

